molecular formula C9H17NO3 B13201307 2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal

2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal

Cat. No.: B13201307
M. Wt: 187.24 g/mol
InChI Key: RBWFJRNDKZMLCB-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal is a chemical compound with a unique structure that includes an oxane ring, an aminomethyl group, and a hydroxypropanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal typically involves the reaction of oxane derivatives with aminomethyl groups under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring the compound is produced in a cost-effective manner.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The aminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol
  • 2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol

Uniqueness

2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-[4-(aminomethyl)oxan-4-yl]-2-hydroxypropanal

InChI

InChI=1S/C9H17NO3/c1-8(12,7-11)9(6-10)2-4-13-5-3-9/h7,12H,2-6,10H2,1H3

InChI Key

RBWFJRNDKZMLCB-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)(C1(CCOCC1)CN)O

Origin of Product

United States

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